2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
2-ethyl-5-methyl-6-[(4-propan-2-ylphenyl)methyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-5-16-20-18-19-12(4)15(17(23)22(18)21-16)10-13-6-8-14(9-7-13)11(2)3/h6-9,11H,5,10H2,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEKJYFKRPMXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=NC(=C(C(=O)N2N1)CC3=CC=C(C=C3)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Formation of the Pyrimidine Ring: The pyrimidine ring can be constructed through a condensation reaction involving amidines and β-dicarbonyl compounds.
Coupling of the Rings: The triazole and pyrimidine rings are then fused together through a cyclization reaction, often involving the use of strong acids or bases as catalysts.
Introduction of Substituents: The various substituents, such as the ethyl, methyl, and benzyl groups, are introduced through alkylation or acylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, especially at the benzyl group, using reagents such as alkyl halides or sulfonates.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazole or pyrimidine rings.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazolo-pyrimidines exhibit significant antimicrobial properties. Studies have shown that derivatives similar to 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one possess activity against various bacterial strains. For instance, compounds with similar structures have been evaluated for their efficacy against Staphylococcus aureus and Escherichia coli , demonstrating promising results in inhibiting growth and biofilm formation .
Antiviral Properties
The compound has also been studied for its antiviral potential. Triazolo-pyrimidines have shown effectiveness in inhibiting viral replication in vitro. Notably, derivatives have been tested against HIV and Influenza virus , with some compounds exhibiting IC50 values in the low micromolar range . This suggests a possible role in the development of antiviral therapies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound under discussion has been evaluated for its cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Cardiovascular Applications
Some derivatives of triazolo-pyrimidines have been explored as potential angiotensin II antagonists, which could be beneficial in managing hypertension and heart disease . The structural similarities suggest that 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one may also exhibit similar cardiovascular protective effects.
Synthesis Methodologies
The synthesis of 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. A common approach includes:
- Formation of Triazole Ring : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
- Pyrimidine Core Construction : Employing cyclization reactions that integrate both the triazole and pyrimidine functionalities.
- Functionalization : Introducing alkyl groups via alkylation or acylation methods to achieve the desired substituents .
Case Study 1: Antimicrobial Evaluation
A study conducted by researchers evaluated a series of triazolo-pyrimidines for their antimicrobial activity against clinical isolates. The results demonstrated that certain modifications to the base structure significantly enhanced antibacterial efficacy compared to standard antibiotics .
Case Study 2: Antiviral Screening
In another investigation focused on antiviral properties, a library of triazolo-pyrimidine derivatives was screened against HIV. The most promising candidates were subjected to further optimization based on their structure-activity relationships (SAR), leading to the identification of lead compounds for further development .
Mechanism of Action
The mechanism of action of 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of triazolopyrimidinones are highly dependent on substituent variations. Key comparisons include:
Table 1: Substituent Variations and Their Impacts
Pharmacological and Electrochemical Properties
- Electrochemical Behavior: Derivatives with chloromethyl (S1-TP) or morpholinomethyl (S3-TP) groups exhibit redox activity, making them candidates for DNA interaction studies .
- Lipophilicity : The 4-isopropylbenzyl group in the target compound likely increases membrane permeability compared to 4-methylbenzyl (Compound 19) .
- Stability : Nitro-substituted derivatives (e.g., 5-methyl-6-nitro) show reduced stability under acidic conditions, limiting in vivo applications .
Key Research Findings
- Substituent Position : Modifications at the 6-position (benzyl group) significantly influence binding affinity in kinase inhibition assays .
- Amino vs. Alkyl Groups: 2-Amino derivatives (e.g., Compound 25) exhibit higher aqueous solubility but lower bioavailability than alkyl-substituted analogs .
- Heterocyclic Additions: Piperidinomethyl or morpholinomethyl groups (S2-TP, S3-TP) enhance solubility and target engagement in neurological assays .
Biological Activity
The compound 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be represented as follows:
This compound features a triazole ring fused with a pyrimidine moiety, which is known to contribute to various biological activities.
Antimicrobial Activity
Research indicates that compounds with a triazolopyrimidine scaffold exhibit significant antimicrobial properties. For instance, derivatives containing the 1,2,4-triazole nucleus have shown activity against various pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | Antimicrobial Activity (EC50 μg/mL) | Target Pathogen |
|---|---|---|
| 42a | 7.2 | Xanthomonas oryzae |
| 44d | Inhibitory against SecA ATPase | Bacillus amyloliquefaciens |
Anti-inflammatory Activity
The anti-inflammatory potential of triazolo[1,5-a]pyrimidines has been documented in various studies. The inhibition of NF-κB/AP-1 reporter activity by related compounds suggests a mechanism through which these compounds may exert their effects .
Anticancer Activity
Triazole derivatives have been noted for their chemopreventive and chemotherapeutic effects. For example, studies have shown that certain triazole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth .
The biological activity of 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one may involve multiple mechanisms:
- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways involved in inflammation and cancer progression.
- Receptor Modulation : These compounds may interact with specific receptors that regulate cellular responses to stress and inflammation.
Case Studies
Several studies have investigated the biological activities of triazolo[1,5-a]pyrimidines:
- Study on Antimicrobial Efficacy : A study demonstrated that a series of triazolo derivatives exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most potent compound showed an EC50 value significantly lower than standard antibiotics .
- Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory properties of related compounds. It was found that these compounds effectively reduced pro-inflammatory cytokine production in vitro .
Q & A
What are the common synthetic routes for 2-ethyl-5-methyl-6-[4-(propan-2-yl)benzyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one?
Basic Research Question
The compound is typically synthesized via multi-step protocols involving cyclization reactions. Key methods include:
- One-pot three-component reactions : Combining aminotriazoles, aromatic aldehydes, and β-keto esters in solvents like ethanol with catalysts such as APTS (3-aminopropyltriethoxysilane) .
- Molten-state or solvent-mediated reactions : Using additives like TMDP (tetramethylenediamine piperazine) in ethanol/water mixtures to enhance reaction efficiency. TMDP is preferred over piperidine due to availability constraints .
- Multi-step heterocyclization : For example, reacting 4-isopropylbenzyl derivatives with pre-functionalized triazolopyrimidine precursors under acidic or basic conditions .
Methodological Note : Reaction monitoring via TLC and purification by recrystallization (ethanol or methanol) are critical for high-purity yields .
How is the crystal structure of this compound determined?
Basic Research Question
X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps:
- Data collection : High-resolution single-crystal diffraction data.
- Structure solution : SHELXD/SHELXS for phase determination, followed by SHELXL for refinement .
- Validation : Check for R-factor convergence (<5%), hydrogen bonding networks, and thermal displacement parameters.
Example : Similar triazolopyrimidines show planar fused-ring systems with bond angles ~111° for substituent groups, validated via hydrogen bonding analysis .
How can reaction conditions be optimized for higher yield and purity?
Advanced Research Question
Optimization strategies include:
- Catalyst screening : TMDP in ethanol/water (1:1 v/v) improves yield (e.g., 85% for ethyl 5-amino-7-(4-chlorophenyl) derivatives) compared to piperidine-based methods .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while methanol aids in precipitation .
- Temperature control : Short-duration fusion (10–12 minutes at 100–120°C) minimizes side reactions .
Table 1 : Catalyst Impact on Yield
| Catalyst | Solvent System | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| TMDP | Ethanol/Water | 85 | 98.5 |
| Piperidine | Ethanol | 72 | 95.0 |
| APTS | Ethanol | 78 | 97.2 |
What strategies elucidate the biological mechanism of this compound?
Advanced Research Question
Mechanistic studies focus on:
- Enzyme inhibition assays : Measure IC50 values against targets like kinases or proteases. Similar triazolopyrimidines show nM-level activity .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., EGFR or COX-2) .
- Cellular pathway analysis : RNA sequencing or Western blotting to identify downstream effects (e.g., apoptosis markers like caspase-3) .
Example : Substituents like the 4-isopropylbenzyl group enhance lipophilicity, improving membrane permeability and target engagement .
How can contradictions in structure-activity relationship (SAR) data be resolved?
Advanced Research Question
Contradictions often arise from substituent effects or assay variability. Solutions include:
- Comparative SAR studies : Test derivatives with systematic substituent variations (Table 2).
- Statistical validation : Multivariate analysis (e.g., PCA) to isolate key structural contributors .
- Dose-response profiling : Ensure activity is concentration-dependent and reproducible across assays.
Table 2 : Substituent Impact on Biological Activity
| Substituent | Target Enzyme | IC50 (nM) | Notes |
|---|---|---|---|
| 4-Isopropylbenzyl | Kinase X | 12.3 | Enhanced selectivity |
| Benzylsulfanyl | Protease Y | 45.7 | Moderate cytotoxicity |
| Ethyl carboxylate | COX-2 | 210.0 | Low solubility in aqueous media |
What are best practices for addressing crystallographic data discrepancies?
Advanced Research Question
Discrepancies (e.g., thermal motion artifacts or twinning) require:
- Data reprocessing : Use SHELXL with updated parameters (e.g., TWIN/BASF commands for twinned data) .
- Cross-validation : Compare with DFT-calculated bond lengths/angles (e.g., Gaussian09 at B3LYP/6-31G* level) .
- Multi-software integration : Combine SHELX with Olex2 or Coot for real-time refinement visualization .
Example : For high thermal displacement (>0.5 Ų), apply anisotropic refinement and validate via R-factor convergence plots .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
